REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:14][CH2:15][CH2:16][CH2:17][C:18](Cl)=[O:19].[Cl-:21].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Cl:14][CH2:15][CH2:16][CH2:17][C:18]([C:9]1[CH:8]=[CH:7][C:6]2[C:5]3[C:13](=[CH:1][C:2]([C:18](=[O:19])[CH2:17][CH2:16][CH2:15][Cl:21])=[CH:3][CH:4]=3)[CH2:12][C:11]=2[CH:10]=1)=[O:19] |f:2.3.4.5|
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The methylene chloride solution is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the solid residue recrystallized from acetone
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |